molecular formula C18H28N4O5S3 B4583643 methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

Cat. No. B4583643
M. Wt: 476.6 g/mol
InChI Key: IHRQCKZGLKFXRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules often involves reactions with alkylamines, leading to various products depending on the reactants' concentration and conditions. For instance, reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines have been studied, indicating the formation of (arylimino)cyanomethyl alkylamino disulfides and N'-aryl-N-alkylcyanoformamidines, which suggests a multifaceted pathway in synthesis (Lee & Kim, 1993).

Molecular Structure Analysis

The molecular structure of compounds significantly influences their chemical behavior and interactions. For instance, the characterization of the structures of 3,5-bis[4-(diethylamino)benzylidene]-1-methyl-4-piperidone showcases the impact of conjugation and heterocycle conformation on molecular properties, which may be relevant for understanding the structure of the target compound (Nesterov et al., 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of a molecule can be elucidated by studying its interactions and transformations. For example, the synthesis of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives as 5-HT₆ receptor ligands demonstrates the potential for targeted chemical design and the understanding of molecular interactions (Nirogi et al., 2012).

Physical Properties Analysis

The physical properties of a compound, such as solubility, melting point, and stability, are crucial for its practical applications. While specific data on the target compound is not available, studies on related compounds provide valuable insights. For instance, hyperbranched polymers synthesized from A2 and BB'2 type monomers show solubility in water and organic solvents, which might reflect on the solubility aspects of similar complex molecules (Yan & Gao, 2000).

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions of Arylimino Compounds : A study detailed the reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines, including diethylamine, leading to the formation of cyanomethyl alkylamino disulfides and N'-aryl-N-alkylcyanoformamidines. This research highlights the reactivity of compounds containing similar functional groups under various conditions (Lee & Kim, 1993).

  • Thiazolecarboxylic Acid Derivatives : The acylation of thiazole-2-carboxylic acid derivatives and subsequent reactions to form a variety of substituted amino derivatives showcase methods for modifying compounds with thiazole and carboxylic acid groups, which are structurally related to the compound (Dovlatyan et al., 2004).

  • Synthesis of Aminosugars : Michael addition reactions of amines to vinyl sulfone modified carbohydrates were used to develop a new methodology for the synthesis of new classes of aminosugars. This research demonstrates the versatility of reactions involving sulfur and nitrogen-containing compounds (Ravindran et al., 2000).

Potential Applications

  • Biophotonic Materials : The study of biophotonic materials, including compounds with diethylamino groups, explored their structural characteristics and photophysical properties, indicating potential applications in biophotonics and materials science (Nesterov et al., 2003).

  • Antimicrobial Activities : Research on triazole derivatives, including compounds with methyl piperazine, revealed their antimicrobial activities, suggesting applications in developing new antimicrobial agents (Bektaş et al., 2010).

properties

IUPAC Name

methyl 5-(diethylcarbamoyl)-4-methyl-2-[(4-methylsulfonylpiperazine-1-carbothioyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O5S3/c1-6-20(7-2)16(23)14-12(3)13(17(24)27-4)15(29-14)19-18(28)21-8-10-22(11-9-21)30(5,25)26/h6-11H2,1-5H3,(H,19,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRQCKZGLKFXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=S)N2CCN(CC2)S(=O)(=O)C)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(diethylcarbamoyl)-4-methyl-2-({[4-(methylsulfonyl)piperazin-1-yl]carbonothioyl}amino)thiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate
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methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate

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